CYP1A1 Induction Potency: TCTA vs. TCDD, TCDT, and TCDPS in Mouse Hepatoma Cells
In a direct head-to-head comparison using mouse hepatoma Hepa-1 cells, TCTA exhibited an EC50 of approximately 700 pM for CYP1A1 induction (measured via EROD and AHH activities). This potency is 87.5-fold lower than that of the oxygen analog TCDD (EC50 ~8 pM) but 10.7-fold higher than that of the mono-sulfur analog 2,3,7,8-tetrachlorodibenzothiophene (TCDT, EC50 ~7,500 pM). The di-sulfur analog 3,3′,4,4′-tetrachlorodiphenyl sulfide (TCDPS) elicited no measurable induction at any concentration tested [1]. This pronounced gradation—spanning over three orders of magnitude across structurally related compounds—demonstrates that TCTA occupies a specific, quantifiable potency niche that neither TCDD (too potent) nor TCDT/TCDPS (too weak/inactive) can substitute without radically altering the biological response [1].
| Evidence Dimension | CYP1A1 induction potency (EC50) in mouse hepatoma Hepa-1 cells |
|---|---|
| Target Compound Data | TCTA EC50 ≈ 700 pM |
| Comparator Or Baseline | TCDD EC50 ≈ 8 pM; TCDT EC50 ≈ 7,500 pM; TCDPS – no induction |
| Quantified Difference | TCTA is 87.5× less potent than TCDD; 10.7× more potent than TCDT; infinitely more potent than TCDPS (no response) |
| Conditions | Mouse hepatoma Hepa-1 cell culture; AHH and EROD activity assays |
Why This Matters
For researchers developing dioxin-responsive bioassays or studying AhR-mediated toxicity, TCTA provides a calibrated intermediate-activity reference standard that bridges the potency gap between TCDD and weaker sulfur analogs, enabling dose-response curve construction across a biologically relevant dynamic range.
- [1] Kopponen P, Sinkkonen S, Poso A, Gynther J, Kärenlampi S. Sulfur analogues of polychlorinated dibenzo-P-dioxins, dibenzofurans and diphenyl ethers as inducers of CYP1A1 in mouse hepatoma cell culture and structure-activity relationships. Environ Toxicol Chem 1994; 13(9): 1543–1548. EC50: TCDD ~8 pM, TCTA ~700 pM, TCDT ~7,500 pM; TCDPS no induction. View Source
